molecular formula C29H24N4 B14176558 1,3-Propanediamine, N,N'-bis(9-acridinyl)- CAS No. 58903-57-4

1,3-Propanediamine, N,N'-bis(9-acridinyl)-

Cat. No.: B14176558
CAS No.: 58903-57-4
M. Wt: 428.5 g/mol
InChI Key: RLOKQEOHNQQWOA-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N’-bis(9-acridinyl)- is a complex organic compound known for its unique structure and properties. This compound features two acridine groups attached to a 1,3-propanediamine backbone, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N’-bis(9-acridinyl)- typically involves the reaction of 1,3-propanediamine with 9-acridinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving 1,3-propanediamine in a suitable solvent like dichloromethane.
  • Adding 9-acridinyl chloride dropwise while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N’-bis(9-acridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acridine rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of acridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Propanediamine, N,N’-bis(9-acridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with DNA and proteins, making it a candidate for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N’-bis(9-acridinyl)- involves its interaction with molecular targets such as DNA and proteins. The acridine groups can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound may interact with proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-1,3-propanediamine
  • N,N’-Diethyl-1,3-propanediamine
  • N,N’-Bis(salicylidene)-1,3-propanediamine

Uniqueness

1,3-Propanediamine, N,N’-bis(9-acridinyl)- is unique due to the presence of two acridine groups, which impart distinct chemical and biological properties. Unlike its simpler analogs, this compound exhibits enhanced interactions with DNA and proteins, making it a valuable molecule in various research fields.

Properties

CAS No.

58903-57-4

Molecular Formula

C29H24N4

Molecular Weight

428.5 g/mol

IUPAC Name

N,N'-di(acridin-9-yl)propane-1,3-diamine

InChI

InChI=1S/C29H24N4/c1-5-14-24-20(10-1)28(21-11-2-6-15-25(21)32-24)30-18-9-19-31-29-22-12-3-7-16-26(22)33-27-17-8-4-13-23(27)29/h1-8,10-17H,9,18-19H2,(H,30,32)(H,31,33)

InChI Key

RLOKQEOHNQQWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

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